molecular formula C8H9ClN2O2S B2774370 2-(2-Chloropropanamido)thiophene-3-carboxamide CAS No. 879361-67-8

2-(2-Chloropropanamido)thiophene-3-carboxamide

Cat. No. B2774370
CAS RN: 879361-67-8
M. Wt: 232.68
InChI Key: SUSBMDAZHNHZKS-UHFFFAOYSA-N
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Description

2-(2-Chloropropanamido)thiophene-3-carboxamide, also known as 2CPTC, is an organosulfur compound that has been studied extensively in the scientific community due to its potential applications in various areas. This compound has been found to be useful in the synthesis of other compounds, as well as its potential as a therapeutic agent.

Scientific Research Applications

Antimicrobial Applications

Compounds similar to 2-(2-Chloropropanamido)thiophene-3-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of thiophene carboxamide have demonstrated significant antibacterial activities against E. coli, showcasing their potential as antibacterial agents. The study involved the synthesis and characterization of these compounds and their metal complexes, revealing that some metal complexes exhibit enhanced activity compared to the parent compounds (Aktan et al., 2017). Moreover, other research has emphasized the synthesis of Schiff bases from thiophene carboxamide derivatives, highlighting their antimicrobial screening and demonstrating their efficacy against various microorganisms (Arora et al., 2013).

Antioxidant and Anti-inflammatory Activities

Research into thiophene carboxamide derivatives has also unveiled their potential antioxidant and anti-inflammatory properties. One study synthesized acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide and screened them for in vitro anti-inflammatory and antioxidant activities, showing promising results comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).

Anticancer Research

The exploration of thiophene carboxamide derivatives in anticancer research has led to the synthesis of new compounds with potential inhibitory activity against various cancer cell lines. A study synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and tested them for cytotoxicity, revealing that certain derivatives exhibit good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).

Enzyme Inhibition for Neurodegenerative Disorders

Thiophene carboxamide derivatives have been studied for their potential as enzyme inhibitors, particularly targeting enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. A study described the design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives, demonstrating that some compounds effectively inhibit these enzymes, offering a foundation for developing treatments for neurodegenerative disorders (Kausar et al., 2021).

properties

IUPAC Name

2-(2-chloropropanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-4(9)7(13)11-8-5(6(10)12)2-3-14-8/h2-4H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSBMDAZHNHZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CS1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropropanamido)thiophene-3-carboxamide

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